2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
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Overview
Description
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is a chemical compound belonging to the class of heterocyclic organic compounds. It features an imidazo[1,2-a]pyridine core structure with an ethyl group at the 2-position and a carboxylic acid group at the 6-position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as ethylamine, formaldehyde, and acetic acid.
Reaction Steps: The synthesis involves multiple steps, including condensation reactions, cyclization, and hydrochloride formation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions: Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used. Reaction conditions are typically controlled to favor the desired product formation.
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, and substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and inflammatory conditions. Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride: Similar core structure but different substituents.
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride: Similar heterocyclic core with variations in functional groups.
(S)-2-Ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure with a methyl group at the 6-position.
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-8-6-12-5-7(10(13)14)3-4-9(12)11-8;/h6-7H,2-5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMOIIREXYEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2CC(CCC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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